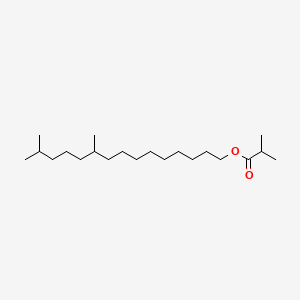

rac 10,14-dimethylpentadecyl isobutyrate

Beschreibung

rac 10,14-Dimethylpentadecyl isobutyrate (CAS: 164260-03-1) is a racemic mixture of (R)- and (S)-enantiomers of the sex pheromone produced by the tea tussock moth (Euproctis pseudoconspersa), a major pest in tea plantations. Its molecular formula is C21H42O2, with a molecular weight of 326.318 g/mol . Key physical properties include:

- Density: 0.9±0.1 g/cm³

- Boiling point: 353.4±10.0°C

- LogP: 9.19 (indicating high hydrophobicity)

- Solubility: Soluble in DMSO, ethanol, or DMF .

The (R)-enantiomer is biologically active, eliciting strong electroantennogram (EAG) responses in male moths and significantly outperforming the (S)-enantiomer in field attraction . Blending the (R)-enantiomer with the minor component 14-methylpentadecyl isobutyrate enhances trap efficacy, making it critical for integrated pest management .

Eigenschaften

IUPAC Name |

10,14-dimethylpentadecyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-18(2)14-13-16-20(5)15-11-9-7-6-8-10-12-17-23-21(22)19(3)4/h18-20H,6-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUUVFYXSHQOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCCCCCCCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718905 | |

| Record name | 10,14-Dimethylpentadecyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158442-03-6 | |

| Record name | 10,14-Dimethylpentadecyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac 10,14-dimethylpentadecyl isobutyrate typically involves the esterification of 10,14-dimethylpentadecanol with isobutyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In industrial settings, the production of rac 10,14-dimethylpentadecyl isobutyrate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using distillation or chromatography techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

rac 10,14-dimethylpentadecyl isobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted esters depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

rac 10,14-dimethylpentadecyl isobutyrate has several scientific research applications:

Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

Biology: Acts as a sex pheromone in insect behavior studies, particularly in the tea tussock moth.

Medicine: Investigated for its potential use in developing pheromone-based pest control methods.

Industry: Utilized in the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of rac 10,14-dimethylpentadecyl isobutyrate involves its interaction with specific olfactory receptors in insects. The compound binds to these receptors, triggering a series of neural responses that lead to behavioral changes, such as attraction or mating behavior . The molecular targets include olfactory receptor neurons, which are part of the insect’s sensory system .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table compares rac 10,14-dimethylpentadecyl isobutyrate with structurally related esters:

Key Research Findings

Enantiomer Specificity :

- The (R)-enantiomer of 10,14-dimethylpentadecyl isobutyrate shows 3–5× higher EAG responses than the (S)-enantiomer in male moths. Field traps baited with the (R)-enantiomer captured 4–6× more moths than those with the (S)-form .

- Racemic mixtures exhibit reduced efficacy, highlighting the importance of enantiomeric purity in pheromone formulations .

Synergistic Effects :

- Adding 14-methylpentadecyl isobutyrate (0.1 mg) to (R)-10,14-dimethylpentadecyl isobutyrate (0.75 mg) increased trap catches by 30–50% , suggesting a cooperative interaction between pheromone components .

Structural Determinants of Activity: Chain Length and Branching: Longer chains (e.g., C15 in rac 10,14-dimethylpentadecyl isobutyrate) enhance species specificity compared to shorter esters like ethyl isobutyrate (C6). Methyl branching at C10 and C14 optimizes receptor binding in target insects .

Cross-Species Activity: Ethyl isobutyrate attracts beetles (C.

Biologische Aktivität

rac 10,14-dimethylpentadecyl isobutyrate (CAS Number: 158442-03-6) is a synthetic chemical compound notable for its biological activity, particularly as a sex pheromone in insect behavior studies. This article explores its synthesis, biological mechanisms, and applications in pest control, providing a comprehensive overview based on diverse sources.

- Molecular Formula : C21H42O2

- Molecular Weight : 326.56 g/mol

- IUPAC Name : 10,14-dimethylpentadecyl 2-methylpropanoate

Synthesis

The synthesis of rac 10,14-dimethylpentadecyl isobutyrate typically involves the esterification of 10,14-dimethylpentadecanol with isobutyric acid. The process is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions to ensure complete conversion.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Esterification | Isobutyric Acid, 10,14-Dimethylpentadecanol | Acid catalyst, reflux |

| 2 | Purification | Distillation/Chromatography | Varies |

rac 10,14-dimethylpentadecyl isobutyrate acts primarily as a sex pheromone in insects, particularly in the tea tussock moth (Euproctis pseudoconspersa). The compound interacts with specific olfactory receptors in insects, triggering behavioral responses such as attraction and mating. This specificity makes it a valuable tool in studying insect behavior and developing pest control strategies.

Case Studies and Research Findings

- Insect Behavior Studies :

- Pest Control Applications :

-

Chemical Reactions :

- The compound can undergo various chemical reactions such as oxidation to form carboxylic acids and reduction to produce alcohols. These reactions are essential for understanding its chemical behavior and potential modifications for enhanced biological activity.

Comparison with Similar Compounds

| Compound Name | Structure Similarity | Biological Role |

|---|---|---|

| 14-Methylpentadecyl Isobutyrate | High | Insect pheromone |

| 10,14-Dimethylpentadecanol | Precursor | Alcohol precursor for synthesis |

Applications in Industry and Research

rac 10,14-dimethylpentadecyl isobutyrate serves multiple purposes across various fields:

- Biological Research : Used as a model compound for studying esterification and hydrolysis reactions.

- Agricultural Science : Investigated for potential applications in sustainable pest management through pheromone traps.

- Chemical Industry : Utilized in the synthesis of other complex organic compounds.

Future Directions

The ongoing research into rac 10,14-dimethylpentadecyl isobutyrate focuses on optimizing its synthesis and exploring new applications in ecological pest control strategies. Its unique properties as a sex pheromone offer promising avenues for reducing reliance on synthetic pesticides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.